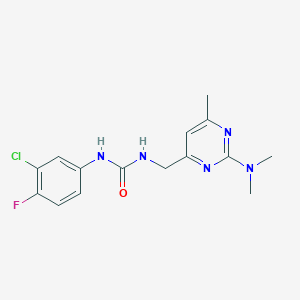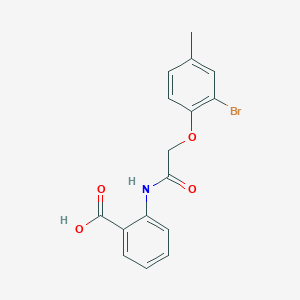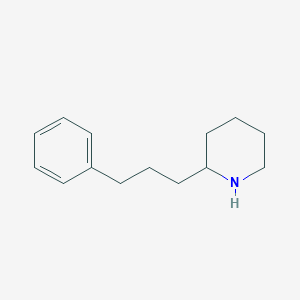
1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of heterocyclic ureas, including compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea, involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related heterocyclic ureas often involves the reaction of aminopyridine or aminonaphthyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP) or the treatment of amino precursors with butylisocyanate. These methods demonstrate the versatility in synthesizing urea derivatives with complex molecular structures (Corbin et al., 2001).
Molecular Structure Analysis
X-ray crystallographic analyses and detailed 1H NMR solution studies reveal that these ureas can form intramolecular hydrogen bonds in the solid state and exhibit folded structures in solution. This structural versatility highlights the potential for creating complex molecular architectures through strategic synthesis approaches.
Chemical Reactions and Properties
Heterocyclic ureas undergo various chemical reactions, including dimerization and complexation, driven by hydrogen bonding interactions. These reactions are critical for understanding the reactivity and functionalization potential of these compounds (Corbin et al., 2001).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallinity, of related compounds can be assessed through thermal, spectral, and single crystal XRD studies. These properties are influenced by the molecular structure and substitution patterns on the heterocyclic ureas.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the urea derivatives. Studies on substituted benzoxazaphosphorin 2-yl ureas, for example, show that these compounds possess good antimicrobial activity, suggesting a relationship between chemical structure and biological activity (Haranath et al., 2007).
科学的研究の応用
Complexation-Induced Unfolding of Heterocyclic Ureas
Research by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas, detailing their unfolding to form multiply hydrogen-bonded complexes. This study contributes to understanding the self-assembly processes and potential mimicry of peptide transitions, which could have implications for designing biomimetic materials and studying protein folding mechanisms (Perry S. Corbin et al., 2001).
Crystal Structure of Flufenoxuron
Jeon et al. (2014) analyzed the crystal structure of flufenoxuron, a benzoylurea pesticide, highlighting the importance of structural analysis for understanding the interactions and efficacy of urea-based pesticides. This research aids in the development of new pesticides with improved safety and effectiveness profiles (Youngeun Jeon et al., 2014).
Synthesis and Biological Evaluation of Pyridines and Isoxazoles
The study by Hassan et al. (2019) on the synthesis and biological evaluation of new pyridines and isoxazoles bearing a 1,2,3-triazole moiety showcases the exploration of urea derivatives in medicinal chemistry, particularly for their anticancer and antimicrobial properties. This research provides a foundation for the development of new therapeutic agents (Anhar Hassan et al., 2019).
Synthesis and Characterization of New Polyureas
Mallakpour and Raheno (2003) focused on the synthesis and characterization of new polyureas based on various diisocyanates, contributing to the field of polymer science. The study examines the potential applications of these materials in diverse industrial and technological areas, highlighting their physical properties and structural characteristics (S. Mallakpour & Hossein Raheno, 2003).
Anticancer Agents Development
Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This study underscores the significance of urea derivatives in the search for new anticancer agents, with certain compounds demonstrating potent inhibitory activity comparable to established drugs (Jian Feng et al., 2020).
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c1-9-6-11(20-14(19-9)22(2)3)8-18-15(23)21-10-4-5-13(17)12(16)7-10/h4-7H,8H2,1-3H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNRJMCUVJINMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)
![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)
![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)
